molecular formula C10H18N2O5S B12450914 (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate CAS No. 1225351-21-2

(p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate

Cat. No.: B12450914
CAS No.: 1225351-21-2
M. Wt: 278.33 g/mol
InChI Key: ISJLPPKOXNTVPP-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of ammonium and hydroxyethyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate typically involves the reaction of p-aminophenol with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with sulphuric acid to yield the final product . The reaction conditions often include controlled temperature and pressure to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

(p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in biochemical assays and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-[2-(4-aminophenyl)ethylamino]ethanol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.H2O4S/c11-10-3-1-9(2-4-10)5-6-12-7-8-13;1-5(2,3)4/h1-4,12-13H,5-8,11H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJLPPKOXNTVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063415
Record name (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225351-21-2, 4327-84-8, 14623-68-8
Record name Ethanol, 2-[[2-(4-aminophenyl)ethyl]amino]-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225351-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-aminophenyl)ethylamino)-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004327848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(p-Amino-N-ethylanilino)ethanol sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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